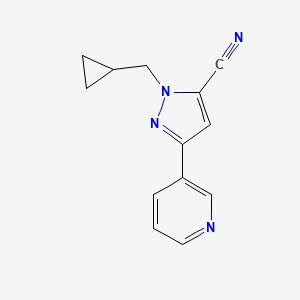

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYDNSFZSADQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclopropanases, enzymes involved in the biosynthesis of cyclopropane-containing natural products. These interactions are crucial for the compound’s biological activity and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function. Additionally, it has been observed to impact cell signaling pathways, which are essential for cell communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, modulating their activity and function. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term studies have also observed that this compound can have lasting effects on cellular function, even after its degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and function. Threshold effects have also been observed, indicating that the compound’s effects are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in metabolic pathways. These interactions are crucial for the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are crucial for the compound’s effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s biological activity and potential therapeutic applications.

Biologische Aktivität

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer diverse biological activities. The compound is characterized by the following molecular properties:

- Molecular Formula: C13H12N4

- Molecular Weight: 224.26 g/mol

- CAS Number: 2098050-68-9

This pyrazole derivative is being investigated for its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

The biological activity of this compound is largely inferred from studies on related pyrazole compounds. Pyrazoles are known for a wide range of biological activities, including:

- Anti-inflammatory: Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have demonstrated potent inhibition of inflammatory responses in various animal models.

- Analgesic: Some pyrazole compounds act as analgesics, providing pain relief through mechanisms that often involve the modulation of pain pathways.

- Anticancer: The pyrazole scaffold has been associated with anticancer activity, targeting various cancer cell lines and inhibiting tumor growth through multiple pathways.

- Antimicrobial: Certain pyrazole derivatives have shown antimicrobial properties against bacteria and fungi, indicating their potential as therapeutic agents in infectious diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific molecular targets such as enzymes or receptors. For example:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation: It could modulate receptor activity that influences pain perception or immune responses.

Comparative Analysis with Related Compounds

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Anti-inflammatory Activity : A study assessed a series of pyrazole compounds for their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole showed significant inhibition rates comparable to standard drugs like diclofenac .

- Anticancer Properties : Research on related pyrazoles has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Pyrazole derivatives have been tested against various pathogens, demonstrating promising antimicrobial activity. For instance, certain compounds exhibited effective inhibition against strains like E. coli and S. aureus in vitro.

Future Directions

The ongoing research into this compound suggests a need for further studies to fully characterize its biological activities and therapeutic potential. Future investigations should focus on:

- Detailed mechanistic studies to clarify how this compound interacts with biological targets.

- In vivo studies to evaluate its efficacy and safety profiles in relevant disease models.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been investigated for its potential therapeutic effects. Key applications include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It may act by inhibiting specific pathways involved in tumor growth and proliferation.

- Anti-inflammatory Properties : Studies suggest that the compound can modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Neurological Applications : There is growing interest in its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structure. Notable applications include:

- Synthesis of Complex Molecules : It can be used to synthesize more complex heterocycles through various reactions, such as cycloaddition and substitution reactions.

- Functionalization : The presence of reactive functional groups allows for further modifications, enabling the development of new derivatives with enhanced biological activities.

Biological Target Interactions

Research has focused on the interactions of this compound with various biological targets:

- Receptor Binding Studies : The compound has shown the ability to bind to receptors involved in neurotransmission and inflammation. Techniques like surface plasmon resonance and molecular docking simulations have been employed to elucidate these interactions.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes related to cancer progression and inflammation, highlighting its potential as a lead compound for drug development.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. This suggests potential for further development into therapeutic agents.

- Anti-inflammatory Research : Research in Pharmacology Reports highlighted the anti-inflammatory effects of this compound in animal models, showing reduced levels of pro-inflammatory cytokines upon treatment.

- Neuroprotective Effects : A recent study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, differing in substituents or core scaffolds. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

- Structural Differences : Replaces the pyridin-3-yl group with a thiophen-3-yl ring. The sulfur atom in thiophene alters electronic properties (lower electron density) compared to pyridine’s nitrogen.

- Thiophene may enhance lipophilicity, improving membrane permeability but reducing solubility .

- Applications : Used as a reference compound in structure-activity relationship (SAR) studies for pyrazole-based inhibitors.

5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile

- Structural Differences : Features a nitro group and trifluoromethyl substituents on the pyrazole core, with a pyridine-2-carbonitrile side chain.

- Functional Impact : The nitro group increases electrophilicity, while the trifluoromethyl group enhances metabolic stability and hydrophobic interactions. Demonstrated potent GLUT1 inhibition (IC₅₀ = 12 nM) in cancer cell lines .

- Comparison : Unlike the target compound, this derivative’s pyridine is at the 2-position, which may sterically hinder binding to targets requiring 3-pyridyl orientation.

5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile

- Structural Differences: Substituted with a chloroacetyl group at position 1 and a phenyl ring at position 3. The amino group at position 5 enables nucleophilic reactivity.

- Applications : Acts as a precursor for synthesizing antimicrobial agents. The chloroacetyl group facilitates covalent bonding with biological nucleophiles (e.g., cysteine residues), a mechanism absent in the target compound .

Fipronil

- Structural Differences : Contains a dichloro-trifluoromethylphenyl group and sulfinyl moiety, making it bulkier and more electronegative.

- Functional Impact : The sulfinyl group enhances binding to GABA receptors in insects, contributing to its insecticidal activity. In contrast, the target compound’s pyridin-3-yl group may favor kinase-targeted interactions .

Key Research Findings

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile generally follows a multi-step approach:

- Formation of the pyrazole ring : Typically achieved by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- Introduction of the cyclopropylmethyl substituent : Usually via alkylation of the pyrazole nitrogen with cyclopropylmethyl halides or related electrophiles.

- Attachment of the pyridin-3-yl group : Often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using pyrazole boronic esters and pyridinyl halides.

This approach leverages well-established heterocyclic chemistry and modern cross-coupling techniques to achieve the target molecule with high regioselectivity and functional group tolerance.

Detailed Preparation Steps

Pyrazole Core Construction

- The pyrazole ring bearing the nitrile at the 5-position can be synthesized from precursors such as 3-chloro- or 3-bromo-pyrazole derivatives or via cyclization of hydrazines with nitrile-containing 1,3-dicarbonyl compounds.

- For example, pyrazole-5-carbonitrile cores are accessible by condensation of hydrazines with β-ketonitriles or related substrates, followed by cyclization under acidic or basic conditions.

Cyclopropylmethyl Substitution

- The N1-position of pyrazole is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions, such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., acetonitrile or DMF).

- Alkylation proceeds selectively at the pyrazole nitrogen, affording the 1-(cyclopropylmethyl) substituted intermediate.

Attachment of Pyridin-3-yl Group

- The 3-position substitution with pyridin-3-yl is commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling.

- A representative procedure involves the use of a pyrazole boronic ester intermediate and 3-bromopyridine or 3-chloropyridine as the coupling partner.

- Typical conditions include Pd catalysts such as XPhos Pd G2, bases like potassium phosphate or cesium carbonate, and solvents such as dioxane or acetonitrile, often under inert atmosphere and elevated temperature (~80 °C).

- The coupling yields the 3-(pyridin-3-yl) substituted pyrazole with high efficiency.

Representative Synthetic Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of hydrazine with β-ketonitrile or equivalent | Formation of pyrazole-5-carbonitrile core |

| 2 | N1-Alkylation | Cyclopropylmethyl bromide, K2CO3 or Cs2CO3, MeCN or DMF, RT-80°C | Selective N1-alkylation yielding intermediate |

| 3 | Suzuki-Miyaura cross-coupling | Pyrazole boronic ester, 3-bromopyridine, Pd catalyst, base, solvent, 80°C, inert atmosphere | Installation of pyridin-3-yl group |

Research Findings Supporting the Preparation

- A patent document (EP3904349) describes pyrazole derivatives with various heteroaryl substitutions including pyridinyl groups, highlighting the use of alkylation and cross-coupling methods to install substituents such as cyclopropylmethyl and pyridin-3-yl groups.

- Supporting information from a Royal Society of Chemistry publication details the preparation of pyrazole derivatives with cyclopropylmethyl substitution and heteroaryl groups via Suzuki coupling using pyrazole boronic esters and pyridinyl halides under palladium catalysis.

- Additional literature confirms the use of palladium-catalyzed borylation and subsequent Suzuki coupling to construct pyrazole-pyridine linkages with high selectivity and yield.

- The molecular characterization data (NMR, MS) confirm the successful synthesis of the target compound with expected chemical shifts and molecular ion peaks consistent with this compound.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Pyrazole ring formation | Hydrazine + β-ketonitrile, acidic/basic medium | Formation of 5-cyano-pyrazole core |

| N1-Alkylation reagent | Cyclopropylmethyl bromide/chloride | Alkylation under basic conditions |

| Alkylation base | K2CO3, Cs2CO3 | Mild bases preferred for selectivity |

| Alkylation solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate alkylation |

| Suzuki coupling catalyst | Pd/XPhos Pd G2 or similar | Efficient for heteroaryl coupling |

| Suzuki coupling base | K3PO4, Cs2CO3 | Commonly used bases for cross-coupling |

| Suzuki coupling solvent | Dioxane, MeCN | Solvent choice affects reaction rate and yield |

| Reaction temperature | 80 °C | Typical for Suzuki coupling |

| Reaction atmosphere | Nitrogen or inert gas | Prevents catalyst deactivation |

| Purification | Reverse phase chromatography, recrystallization | Ensures high purity of final compound |

Additional Notes

- The nitrile group at the 5-position is generally stable under the alkylation and cross-coupling conditions, allowing for direct functionalization without protection.

- The cyclopropylmethyl substituent imparts steric and electronic properties beneficial for biological activity, hence its selective installation is critical.

- The use of boronic esters for pyrazole intermediates is advantageous due to their stability and compatibility with cross-coupling protocols.

- The synthetic routes are scalable and adaptable for analog synthesis in medicinal chemistry research.

Q & A

Q. What are the key synthetic routes for preparing 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile?

The synthesis typically involves cyclization of precursor nitriles and functionalization of the pyrazole core. A common approach includes:

- Step 1 : Reacting a pyrazole-3-carbonitrile precursor with a cyclopropylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group .

- Step 2 : Coupling the intermediate with pyridin-3-ylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₃PO₄, degassed DMF/H₂O) to install the pyridinyl moiety .

- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Key considerations : Optimize reaction time and temperature to avoid side products like over-alkylation .

Q. How can the molecular structure of this compound be validated?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to confirm bond lengths, angles, and stereochemistry .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify substituent integration and coupling patterns (e.g., pyridinyl protons at δ 7.2–8.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR spectroscopy : Identify characteristic stretches (e.g., C≡N at ~2230 cm⁻¹) .

Q. What analytical methods are recommended for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

- TLC : Monitor reactions using silica plates and visualize under UV or iodine staining .

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). Prepare the ligand with Open Babel (MMFF94 charges) and the protein with PDB files (e.g., 3D structure of CYP450) .

- SAR studies : Compare with analogs (e.g., 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile) to identify critical substituents for activity .

Data interpretation : Prioritize binding poses with lowest ΔG values (<−8 kcal/mol) and validate with in vitro assays .

Q. How to resolve contradictions in synthetic yields reported across studies?

- Case study : reports 85% yield for a cyclopropylmethylation step, while achieves 88% for a similar reaction. Discrepancies may arise from:

- Reagent quality : Use anhydrous solvents and freshly distilled amines .

- Catalyst loading : Adjust Pd(PPh₃)₄ from 2 mol% (low yield) to 5 mol% (high yield) .

- Workup : Replace aqueous extraction with Celite-assisted dry loading to minimize product loss .

Recommendation : Replicate protocols with strict control of air/moisture sensitivity .

Q. What strategies optimize this compound’s stability in biological assays?

Q. How to design a structure-activity relationship (SAR) study for pyrazole-carbonitrile derivatives?

- Variable substituents : Synthesize analogs with:

- Pyridinyl replacements (e.g., phenyl, thiophene) .

- Cyclopropylmethyl modifications (e.g., cyclobutylmethyl, fluorinated alkyl chains) .

- Assays : Test against target enzymes (e.g., EGFR kinase) using fluorescence polarization (IC₅₀ determination) .

- Data analysis : Use GraphPad Prism for dose-response curves and cluster analysis to group active analogs .

Methodological Notes

- Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for regioselectivity .

- Crystallography : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) to enhance resolution .

- Ethical compliance : Adhere to institutional guidelines for handling cytotoxic intermediates (e.g., azides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.